molecular formula C17H14F3NO B11981977 (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11981977
M. Wt: 305.29 g/mol
InChI Key: GOBQSBSUOARPGF-MDZDMXLPSA-N
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Description

(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a prop-2-enamide group substituted with a 4-methylphenyl and a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: shares similarities with other amide compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methyl and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14F3NO

Molecular Weight

305.29 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C17H14F3NO/c1-12-5-7-13(8-6-12)9-10-16(22)21-15-4-2-3-14(11-15)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-9+

InChI Key

GOBQSBSUOARPGF-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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